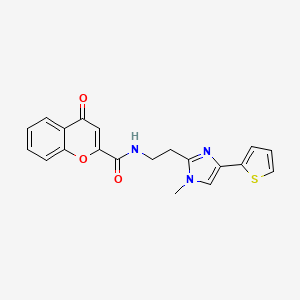
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a compound characterized by a complex structure featuring imidazole and thiophene rings, has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H17N3O3S2, with a molecular weight of 331.5 g/mol. Its structure incorporates a chromene moiety, which is well-known for its diverse biological properties. The presence of the thiophene and imidazole rings enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S2 |
| Molecular Weight | 331.5 g/mol |
| Structural Features | Imidazole, Thiophene, Chromene |
Biological Activity Overview
Research indicates that compounds related to chromenes exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms like caspase activation and cell cycle arrest. For instance, certain 4H-chromene derivatives have been reported to inhibit tubulin polymerization, leading to cancer cell death .
- Antimicrobial Properties : Compounds with chromene structures have demonstrated significant antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
- Antioxidant Effects : The antioxidant properties of chromenes contribute to their therapeutic potential by reducing oxidative stress in cells .
- Antidiabetic and Anticholinesterase Activities : Some studies have highlighted the ability of chromene derivatives to inhibit enzymes related to diabetes management and neurodegenerative diseases .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Binding : The imidazole ring may act as a ligand for metal ions or receptors, influencing various signaling pathways involved in cellular processes.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of several 4H-chromene derivatives, including the target compound. The results indicated that these compounds induced significant apoptosis in human cancer cell lines through caspase-dependent pathways. The study emphasized the importance of structural modifications in enhancing bioactivity .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of chromene derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the chromene structure increased potency against resistant strains .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-23-12-14(18-7-4-10-27-18)22-19(23)8-9-21-20(25)17-11-15(24)13-5-2-3-6-16(13)26-17/h2-7,10-12H,8-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLTVPBZQJCXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














